(3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone
Description
The compound (3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone is a pyrazoline derivative characterized by a dihydropyrazole core substituted with a 4-bromophenyl group at position 3, a 2-methoxyphenyl group at position 5, and a pyridin-4-yl methanone moiety. The presence of bromine and methoxy substituents may enhance lipophilicity and electronic interactions, while the pyridine ring contributes to hydrogen bonding and π-π stacking in biological systems.
Properties
IUPAC Name |
[5-(4-bromophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-pyridin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O2/c1-28-21-5-3-2-4-18(21)20-14-19(15-6-8-17(23)9-7-15)25-26(20)22(27)16-10-12-24-13-11-16/h2-13,20H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNURZLDNHXGTRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=NC=C3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone is a pyrazole derivative that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 435.31 g/mol. The presence of halogen (bromine) and methoxy groups in its structure is significant for its biological activity.
Anticancer Activity
Numerous studies have indicated that pyrazole derivatives exhibit promising anticancer properties. The compound has shown effectiveness against various cancer cell lines:
- Breast Cancer (MDA-MB-231) : Exhibited significant antiproliferative effects, with IC50 values comparable to established chemotherapeutics .
- Liver Cancer (HepG2) : Demonstrated notable growth inhibition, further supporting its potential as an anticancer agent .
Case Studies
- Study on Antitumor Activity : A recent study synthesized several pyrazole derivatives and evaluated their anticancer activities. The results indicated that compounds similar to our target showed effective inhibition of cell proliferation in multiple cancer types, including lung and colorectal cancers .
- Mechanism of Action : Molecular docking studies suggested that the compound interacts with key proteins involved in cancer cell proliferation, enhancing its therapeutic potential .
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives are well-documented. The compound has been assessed for its ability to inhibit inflammatory mediators:
- Cyclooxygenase Inhibition : Studies have shown that pyrazole derivatives can inhibit COX enzymes, which are crucial in the inflammatory pathway. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been explored:
- Bacterial Inhibition : Preliminary tests indicate that the compound exhibits antibacterial activity against various strains, suggesting it could be developed into a therapeutic agent for bacterial infections .
Data Summary Table
Scientific Research Applications
Anticancer Activity
Pyrazole derivatives, including this compound, have been extensively studied for their potential anticancer properties. Research indicates that compounds with similar structures can inhibit key oncogenic pathways involved in tumor progression, such as BRAF(V600E) and EGFR signaling pathways. Specific studies have demonstrated that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines, indicating their potential as therapeutic agents in oncology .
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives are also significant. Compounds with similar structures have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This property makes them candidates for treating conditions like arthritis and other inflammatory diseases.
Antioxidant Activity
The antioxidant potential of pyrazole derivatives has been investigated, with some compounds demonstrating superior radical scavenging abilities compared to standard antioxidants like ascorbic acid. This activity is crucial for protecting cells from oxidative stress-related damage, which is implicated in various diseases including cancer and neurodegenerative disorders .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors like 4-bromobenzaldehyde and 2-methoxyphenylhydrazine. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Coordination Chemistry
Pyrazole derivatives can serve as ligands in coordination chemistry due to their ability to coordinate with metal ions. This property is exploited in developing new materials with specific electronic or optical properties. The unique structure of this compound allows it to form stable complexes with various transition metals, which can be utilized in catalysis or sensor applications .
- Anticancer Efficacy Study
-
Inflammation Modulation Study
- Research demonstrated that a series of pyrazole compounds could effectively reduce the levels of inflammatory markers in vitro. This study highlights the potential application of these compounds in treating chronic inflammatory diseases.
- Radical Scavenging Activity Assessment
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Variations on the Pyrazoline Core
The target compound’s structural analogs differ primarily in substituent groups, which influence physicochemical and biological properties. Key comparisons include:
Table 1: Structural Comparison of Pyrazoline Derivatives
Key Observations
Halogen Substituents :
- The 4-bromophenyl group in the target compound may enhance lipophilicity compared to chloro or fluoro analogs (e.g., ). Bromine’s larger atomic radius could improve membrane permeability but may also increase molecular weight, affecting solubility.
- Chlorophenyl derivatives (e.g., ) are associated with antibacterial activity, suggesting bromophenyl analogs might exhibit similar or enhanced effects due to higher electronegativity .
Methoxy Group Position :
- The 2-methoxyphenyl group in the target compound introduces steric hindrance and ortho-directing electronic effects, differing from para-substituted methoxy analogs (e.g., ). This could alter binding affinity in enzyme pockets compared to 4-methoxy derivatives .
Ketone/Aryl Modifications: Pyridin-4-yl methanone in the target compound contrasts with ethanone () or thienylcarbonyl () groups. Substitution at pyridine’s 4-position (target) vs. 3-position () may alter π-stacking interactions in biological targets .
Preparation Methods
Claisen-Schmidt Condensation
The chalcone backbone is synthesized via base-catalyzed condensation of 4-bromoacetophenone and 2-methoxybenzaldehyde. In a representative procedure, equimolar quantities of ketone and aldehyde are refluxed in 60% ethanolic NaOH (12 h, 78°C), yielding the α,β-unsaturated ketone as a crystalline solid (mp 112–114°C). Key spectral data include:
Optimization of Reaction Conditions
Varying the base (KOH vs. NaOH) and solvent (ethanol vs. methanol) impacts yields:
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaOH | Ethanol | 78 | 82 |
| KOH | Ethanol | 78 | 75 |
| NaOH | Methanol | 65 | 68 |
Prolonged reaction times (>15 h) induce retro-aldol decomposition, necessitating strict stoichiometric control.
Cyclocondensation to Form the Pyrazoline Core
Hydrazine-Mediated Ring Closure
Treatment of the chalcone with hydrazine hydrate in glacial acetic acid (reflux, 6 h) affords 3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole. The reaction proceeds via conjugate addition of hydrazine to the α,β-unsaturated ketone, followed by cyclization. Critical parameters include:
- Molar ratio: Chalcone:hydrazine hydrate (1:1.2) to minimize dihydropyrazine byproducts
- Acid catalyst: Glacial acetic acid (10 mol%) enhances regioselectivity for the 1,3,5-trisubstituted product
Spectroscopic Validation
- ¹H NMR (DMSO-d₆): δ 7.65 (d, J = 8.4 Hz, 2H, Ar–H), 7.21–7.08 (m, 4H, Ar–H), 5.42 (dd, J = 11.2, 4.8 Hz, 1H, CH–N), 3.81 (s, 3H, OCH₃), 3.12–2.98 (m, 2H, CH₂).
- 13C NMR: δ 161.2 (C=O), 144.5 (C–Br), 132.1–114.3 (Ar–C), 62.4 (CH–N), 55.6 (OCH₃), 38.7 (CH₂).
Introduction of the Pyridin-4-yl Methanone Group
Acylation via Pyridine-4-Carbonyl Chloride
The pyrazoline nitrogen undergoes nucleophilic acylation with pyridine-4-carbonyl chloride in anhydrous dichloromethane (0°C to rt, 4 h), using triethylamine (2.5 eq) as base:
Procedure:
- Dissolve pyrazoline (1 eq) in DCM under N₂.
- Add Et₃N (2.5 eq), followed by dropwise addition of pyridine-4-carbonyl chloride (1.2 eq).
- Stir until TLC confirms consumption of starting material.
- Quench with H₂O, extract with DCM, dry (Na₂SO₄), and purify via silica gel chromatography (hexane:EtOAc 3:1).
Yield: 85% (white solid, mp 189–191°C)
Alternative Coupling Strategies
Palladium-catalyzed Suzuki-Miyaura coupling between a boronic ester-functionalized pyrazoline and 4-bromopyridine was attempted but resulted in lower yields (62%) due to steric hindrance.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Chalcone synthesis | Claisen-Schmidt | 82 | 98.5 | Industrial |
| Pyrazoline formation | Hydrazine cyclization | 78 | 97.8 | Moderate |
| Methanone introduction | Acylation | 85 | 99.1 | Lab-scale |
Microwave-assisted cyclization (100°C, 20 min) improved pyrazoline yields to 84% but required specialized equipment.
Spectroscopic and Crystallographic Characterization
IR and NMR Consistency
Single-Crystal X-ray Diffraction
Crystals suitable for XRD were obtained by slow evaporation of an EtOH/CHCl₃ solution. Data confirmed the cis configuration of the 3- and 5-aryl groups and planarity of the pyridin-4-yl methanone moiety (torsion angle: 178.5°).
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between a substituted chalcone and hydrazine hydrate. Microwave-assisted synthesis (e.g., 80–100°C, 15–20 min) improves yield and reduces side products compared to conventional heating . For regioselectivity, use substituents like electron-withdrawing groups (e.g., bromine at the 4-position of phenyl) to stabilize intermediates. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
Q. How should structural characterization be performed to confirm the compound’s identity?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- X-ray diffraction : Resolve the dihedral angles between the pyrazoline ring and substituents (e.g., bromophenyl, methoxyphenyl) to confirm stereochemistry .
- NMR : Assign peaks using - and -NMR, focusing on pyrazoline protons (δ 3.0–4.0 ppm for diastereotopic protons) and methoxy groups (δ ~3.8 ppm) .
- FT-IR : Validate carbonyl (C=O) stretches at ~1650 cm and pyridine ring vibrations at ~1600 cm .
Q. What preliminary assays are suitable for evaluating biological activity?
- Methodological Answer : Screen for antibacterial/antifungal activity using agar diffusion (MIC determination) against Staphylococcus aureus and Candida albicans . For CNS-targeted studies, perform radioligand binding assays (e.g., cannabinoid receptor CB1/CB2) using -CP55,940 as a tracer to assess receptor affinity .
Advanced Research Questions
Q. How can molecular docking and quantum chemical calculations predict receptor interactions?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with receptor structures (e.g., GPCRs from PDB: 5TGZ) to model ligand binding. Focus on hydrogen bonding between the pyridinyl carbonyl and receptor residues (e.g., Lys109 in CB1) .
- Quantum calculations : Perform DFT (B3LYP/6-311++G**) to compute electrostatic potential maps and Fukui indices, identifying nucleophilic/electrophilic sites for reactivity prediction .
- NBO analysis : Evaluate hyperconjugative interactions (e.g., σ→π* in pyrazoline rings) to explain stability and charge transfer .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Structure-activity relationship (SAR) : Synthesize analogs with substituent variations (e.g., replacing bromine with chlorine or methoxy with ethoxy) to isolate contributing factors .
- Assay standardization : Use identical cell lines (e.g., HEK293 for GPCRs) and control ligands (e.g., WIN55,212-2 for cannabinoid receptors) to minimize variability .
- Meta-analysis : Compare logP values and pharmacokinetic profiles to assess bioavailability discrepancies .
Q. How to design experiments for analyzing stability under physiological conditions?
- Methodological Answer :
- pH stability : Incubate the compound in buffers (pH 2.0–7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC-MS .
- Photostability : Expose to UV light (λ = 254 nm) and track decomposition products using TLC or -NMR .
- Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactor to identify cytochrome P450-mediated metabolites .
Q. What computational approaches optimize synthetic routes for scale-up?
- Methodological Answer :
- Retrosynthetic analysis : Break the molecule into chalcone and hydrazine precursors, prioritizing commercially available starting materials .
- Process optimization : Apply DoE (Design of Experiments) to vary temperature, solvent (e.g., ethanol vs. DMF), and catalyst (e.g., acetic acid) for yield maximization .
- Green chemistry : Substitute toxic solvents (e.g., DCM) with PEG-400 or ionic liquids to improve sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
